molecular formula C17H22BrNO4 B2819878 Boc-(S)-alpha-(3-bromo-benzyl)-proline CAS No. 1217662-71-9

Boc-(S)-alpha-(3-bromo-benzyl)-proline

Cat. No. B2819878
M. Wt: 384.27
InChI Key: DSGWYYBWPWHDEU-KRWDZBQOSA-N
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Description

“Boc” is a common abbreviation in chemistry that stands for “tert-butyloxycarbonyl”. This is a protective group used in organic synthesis . “(S)-alpha” refers to the stereochemistry of the compound, indicating that it is the “S” (sinister, from Latin) enantiomer. “3-bromo-benzyl” suggests a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom at the 3rd position on the benzene ring. “Proline” is an alpha-amino acid that is used in the biosynthesis of proteins .


Molecular Structure Analysis

The molecular structure would likely feature a proline backbone, with the Boc group attached to the nitrogen atom of the proline, and the 3-bromo-benzyl group attached at the alpha position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and could be involved in various substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the Boc group and bromine atom) would influence properties like solubility, melting/boiling point, and reactivity .

Scientific Research Applications

Polymer Synthesis and Material Science

Boc-(S)-alpha-(3-bromo-benzyl)-proline is employed in the synthesis of well-defined homo- and copolymers of L-proline. For instance, the use of Boc-protected L-proline has enabled the synthesis of highly pure L-proline N-carboxy anhydride (NCA), which is critical for creating well-defined poly(L-proline) homopolymers and various copolypeptides (Gkikas et al., 2011).

Chiral Separation in Pharmaceutical Development

The compound has significant importance in chiral separation, a critical process in pharmaceutical development. For example, Boc-proline derivatives have been used in high-performance liquid chromatography (HPLC) for the enantiomeric separation of various proline derivatives. This separation is pivotal in producing pharmaceutical compounds, highlighting the compound's role in developing enantiomerically pure drugs (Zhao & Pritts, 2007).

Fluorescence and Sensor Technology

Boc-(S)-alpha-(3-bromo-benzyl)-proline plays a role in developing fluorescent sensors for chiral recognition of amino acid derivatives. For instance, sensors using derivatives of this compound have shown high enantioselective response, making them potentially useful in recognizing amino acid derivatives (He et al., 2009).

Chemical Synthesis and Catalysis

This compound is also used as a ligand in chemical synthesis, exemplified by its role in the enantioselective phenylacetylene addition to aromatic aldehydes. Such applications demonstrate its utility in asymmetric catalysis, expanding the potential of proline in organic synthesis (Zhou et al., 2004).

Safety And Hazards

As with any chemical compound, handling “Boc-(S)-alpha-(3-bromo-benzyl)-proline” would require appropriate safety measures. The presence of the bromine atom suggests that it could be hazardous, as many brominated compounds are toxic or corrosive .

Future Directions

The potential applications and future directions for this compound would depend largely on its intended use. If it’s being studied for its potential effects in biological systems, future research could involve in-depth studies of its mechanism of action, toxicity, and efficacy in relevant models .

properties

IUPAC Name

(2S)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWYYBWPWHDEU-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-alpha-(3-bromo-benzyl)-proline

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